N-(isochroman-3-ylmethyl)-2-oxoimidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isochroman and imidazolidine rings. The isochroman ring is a bicyclic compound consisting of a benzene ring fused to a tetrahydrofuran ring . The imidazolidine ring is a five-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the isochroman and imidazolidine rings. The isochroman ring might undergo electrophilic aromatic substitution reactions, while the imidazolidine ring might undergo reactions at the nitrogen atoms .Scientific Research Applications
Antitumor Properties
Research into antitumor imidazotetrazines, such as temozolomide derivatives, has shown that these compounds possess broad-spectrum antitumor activity. The synthesis techniques developed for these compounds have enabled the creation of novel drugs with curative potential against certain types of leukemia, indicating a promising avenue for cancer treatment research (Stevens et al., 1984).
Antimicrobial Activity
The synthesis and evaluation of thiazolidine-2,4-dione carboxamide and amino acid derivatives have demonstrated weak to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, along with antifungal properties. These findings highlight the potential of such compounds in developing new antimicrobial agents (Abd Alhameed et al., 2019).
Enzyme Inhibition
Compounds derived from the core structure of "N-(isochroman-3-ylmethyl)-2-oxoimidazolidine-1-carboxamide" have been studied for their angiotensin-converting enzyme (ACE) inhibitory activities. For example, derivatives have shown potent in vitro ACE inhibitory activities, which could be beneficial for treating hypertension (Hayashi et al., 1989).
Synthesis Techniques
The development of synthetic methodologies for related compounds, such as the synthesis of unique substituted benzimidazole carboxamides, demonstrates the versatility and potential of "this compound" in generating novel compounds with significant biological activities (Ghandi et al., 2010).
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c18-13-15-5-6-17(13)14(19)16-8-12-7-10-3-1-2-4-11(10)9-20-12/h1-4,12H,5-9H2,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBNFQJEGCZRHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC2CC3=CC=CC=C3CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.